5-[(3-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique combination of a fluorophenyl group, a furyl group, and a triazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Furyl Group: The furyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a furyl boronic acid and a suitable halogenated triazole intermediate.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorophenyl methyl halide reacts with the triazole intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the furyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution, while electrophilic substitution may require reagents like bromine or iodine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazole-based compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, antimicrobial agent, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use in the treatment of infections, cancer, and inflammatory diseases.
Industry: In the industrial sector, the compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[(3-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The fluorophenyl and furyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
3-Amino-5-methylthio-1H-1,2,4-triazole: This compound shares the triazole core and the methylthio group but lacks the fluorophenyl and furyl groups, resulting in different biological activities.
3-Ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole: This compound features a trifluoromethyl group instead of the fluorophenyl group, leading to variations in its chemical reactivity and biological properties.
Uniqueness: The combination of the fluorophenyl, furyl, and triazole moieties in 5-[(3-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H11FN4OS |
---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C13H11FN4OS/c14-10-4-1-3-9(7-10)8-20-13-17-16-12(18(13)15)11-5-2-6-19-11/h1-7H,8,15H2 |
InChI Key |
AOMWUTUPWZBDKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(N2N)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.